molecular formula C25H29NO4 B7959324 methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Cat. No.: B7959324
M. Wt: 407.5 g/mol
InChI Key: POAQUIBYIIDWNH-HSZRJFAPSA-N
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Description

Methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a complex organic compound that features a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoate ester. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amino compounds ready for further reactions.

Scientific Research Applications

Methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is widely used in scientific research, particularly in:

    Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Fmoc Group: Protects the amino group, preventing unwanted side reactions during synthesis.

    Cyclohexyl Group: Provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

    Propanoate Ester:

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate
  • Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate
  • (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid

Uniqueness

Methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.

Properties

IUPAC Name

methyl (2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,2-4,9-10,15-16H2,1H3,(H,26,28)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQUIBYIIDWNH-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCCC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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